1-(2,5-Dibromophenyl)butan-1-amine
Description
1-(2,5-Dibromophenyl)butan-1-amine is a brominated aromatic amine characterized by a butan-1-amine chain attached to a 2,5-dibromophenyl group. The bromine substituents at the 2- and 5-positions of the phenyl ring confer significant electronic and steric effects, distinguishing it from non-halogenated or differently substituted analogs. Its reactivity and physical properties are influenced by the electron-withdrawing nature of bromine, which enhances the electrophilicity of the aromatic ring and impacts intermolecular interactions .
Properties
Molecular Formula |
C10H13Br2N |
|---|---|
Molecular Weight |
307.02 g/mol |
IUPAC Name |
1-(2,5-dibromophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13Br2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3 |
InChI Key |
IZJXRJYAKXBVSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dibromophenyl)butan-1-amine can be synthesized through several synthetic routes. One common method involves the bromination of 1-phenylbutan-1-amine, followed by purification and isolation of the desired product . The reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2 and 5 positions of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using specialized equipment to handle the reagents and ensure safety. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dibromophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo-phenylbutanone, while reduction could produce 1-(2,5-dihydroxyphenyl)butan-1-amine .
Scientific Research Applications
1-(2,5-Dibromophenyl)butan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,5-Dibromophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s dibromo groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromine vs. Fluorine and Methoxy Groups
The substitution pattern on the phenyl ring critically determines the compound’s electronic properties and applications. Key comparisons include:
| Compound Name | Substituents | Electronic Effects | Key Applications/Reactivity |
|---|---|---|---|
| 1-(2,5-Dibromophenyl)butan-1-amine | 2,5-di-Br | Strong electron-withdrawing | Cross-coupling reactions, drug synthesis |
| 1-(2,5-Difluorophenyl)butan-1-amine | 2,5-di-F | Moderate electron-withdrawing | Pharmaceuticals, materials science |
| 1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine | 2,5-di-OMe, 4-Me | Electron-donating (OMe) | Psychoactive analogs, receptor studies |
- Bromine vs. Fluorine : Bromine’s larger atomic size and polarizability increase steric hindrance and enhance halogen bonding, making the dibromo derivative more reactive in Suzuki-Miyaura couplings compared to the difluoro analog .
- Bromine vs. Methoxy : Methoxy groups donate electron density via resonance, increasing aromatic ring nucleophilicity. This contrasts sharply with bromine’s electron-withdrawing effects, leading to divergent reactivity in electrophilic substitution reactions .
Amine Chain Variations: Position and Length
The length and position of the amine chain influence solubility, basicity, and biological activity:
| Compound Name | Amine Chain Structure | Basicity (pKa) | Solubility (HCl Salt) |
|---|---|---|---|
| This compound | Primary amine (butan-1-amine) | ~10.5 (est.) | Moderate in polar solvents |
| 1-(2,5-Dimethoxyphenyl)butan-2-amine | Secondary amine (butan-2-amine) | ~9.8 (est.) | Lower than primary amines |
| 2-(2,5-Dimethoxyphenyl)ethan-1-amine | Shorter chain (ethan-1-amine) | ~10.0 (est.) | Higher in aqueous media |
- Primary vs. Secondary Amines : The primary amine in this compound exhibits higher basicity and solubility in acidic conditions compared to secondary amines like 1-(2,5-dimethoxyphenyl)butan-2-amine, which may reduce its bioavailability in physiological environments .
- Chain Length : Longer chains (e.g., butan-1-amine) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Shorter chains (e.g., ethan-1-amine) prioritize solubility for applications in aqueous-phase reactions .
Biological Activity
1-(2,5-Dibromophenyl)butan-1-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound possesses the following characteristics:
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 307.02 g/mol
- Chirality : The compound can exist in different stereoisomeric forms, which may influence its biological activity.
The presence of two bromine atoms at the 2 and 5 positions of the phenyl ring enhances its reactivity and interaction with biological targets, making it a subject of interest in various studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The dibromo groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
- Receptor Binding : The compound may exhibit binding affinity towards various receptors, influencing signaling pathways and biological responses .
Antimicrobial Properties
Research suggests that dibrominated compounds similar to this compound exhibit potential antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various microbial strains, indicating their possible application as antimicrobial agents.
Pharmacological Research
This compound has been investigated for its potential roles in drug development. Its unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules, which can be tailored for therapeutic purposes.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3,5-Dichlorophenyl)butan-1-amine | CHClN | Contains dichlorophenyl group; different halogenation pattern |
| 1-(3-Chlorophenyl)butan-1-amine | CHClN | Single chlorine atom; less steric hindrance |
| (R)-1-(2,5-Dimethylphenyl)butan-1-amine | CHN | Contains dimethyl groups; different reactivity |
The presence of bromine substituents in this compound significantly influences its reactivity and potential biological effects compared to these analogous compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity Study : A study published in a peer-reviewed journal highlighted the compound's efficacy against specific bacterial strains. The results indicated a dose-dependent inhibition of microbial growth.
- Enzyme Interaction Research : Investigations into the compound's interaction with enzymes revealed that it could effectively inhibit certain enzymatic activities related to metabolic pathways. This inhibition was linked to the formation of covalent bonds between the compound and enzyme active sites.
- Pharmacological Applications : Research focused on synthesizing derivatives of this compound demonstrated its potential as a lead compound for developing new therapeutic agents targeting various diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
